molecular formula C13H12O5 B8456842 3-Ethoxalylchroman-4-one

3-Ethoxalylchroman-4-one

Cat. No.: B8456842
M. Wt: 248.23 g/mol
InChI Key: PJNCTOBYJAZJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxalylchroman-4-one is a useful research compound. Its molecular formula is C13H12O5 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 2-oxo-2-(4-oxo-2,3-dihydrochromen-3-yl)acetate

InChI

InChI=1S/C13H12O5/c1-2-17-13(16)12(15)9-7-18-10-6-4-3-5-8(10)11(9)14/h3-6,9H,2,7H2,1H3

InChI Key

PJNCTOBYJAZJOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1COC2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chromanone (11.2 g) and diethyl oxalate (13.3 g) in anhydrous dioxane (75 ml) is added under stirring at room temperature to a suspension of 50% sodium hydride (4 g) in anhydrous dioxane (150 ml). The mixture is allowed to react under stirring at 80° C. for 3.5 hours. After cooling, the reaction mixture is diluted with ice water and acidified to pH 4 with 40% citric acid aqueous solution. The oily precipitate is extracted with ethyl acetate, then the organic solution is washed with 40% citric acid and water until neutral. After evaporation of the solvent in vacuo the residue is purified over a SiO2 column using hexane/ethyl acetate 80:20 as eluent. Crystallization from isopropyl alcohol gives 3-ethoxalylchroman-4-one, m.p. 73°-75° C. (7.7 g), which is reacted with phenylhydrazine (3.68 g) in acetic acid (80 ml) at a temperature varying between 25° C. and about 40° C. for 30 minutes. The reaction mixture is diluted with ice water and then neutralized with 30% ammonium hydroxide. The precipitate is filtered and washed with water. Crystallization from isopropyl alcohol gives 1,4-dihydro-1-phenyl-[1]-benzopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester, m.p. 154°-156° C. (7.4 g), which is reacted with acetonitrile (74 ml) in dioxane (45 ml) in the presence of 50% sodium hydride (2.2 g) under stirring at 60° C. for 30 minutes. After cooling the reaction mixture is diluted with ice water and acidified to pH 4 with citric acid. The precipitate is filtered and washed with water and purified over a SiO2 column, using chloroform as eluent.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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